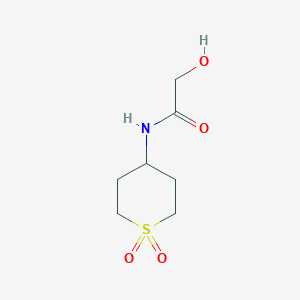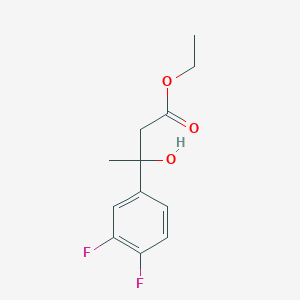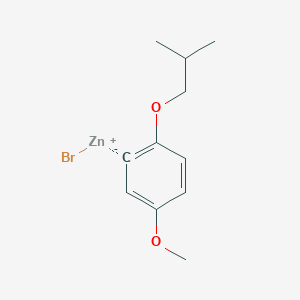
(2-i-Butyloxy-5-methoxyphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-iso-butyloxy-5-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-butyloxy-5-methoxyphenyl)zinc bromide typically involves the reaction of 2-iso-butyloxy-5-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-iso-butyloxy-5-methoxyphenyl bromide+Zn→(2-iso-butyloxy-5-methoxyphenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of (2-iso-butyloxy-5-methoxyphenyl)zinc bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant flow rates.
化学反応の分析
Types of Reactions
(2-iso-butyloxy-5-methoxyphenyl)zinc bromide undergoes several types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
科学的研究の応用
Chemistry
In chemistry, (2-iso-butyloxy-5-methoxyphenyl)zinc bromide is used in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound is used to synthesize intermediates for pharmaceuticals. These intermediates can be further modified to produce active pharmaceutical ingredients.
Industry
In the industrial sector, (2-iso-butyloxy-5-methoxyphenyl)zinc bromide is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex molecules.
作用機序
The mechanism of action for (2-iso-butyloxy-5-methoxyphenyl)zinc bromide involves the transfer of the phenyl group to an electrophile. This process is facilitated by the zinc atom, which acts as a nucleophile. The molecular targets and pathways involved include:
Nucleophilic attack: The zinc atom attacks the electrophile, forming a new carbon-carbon bond.
Transmetalation: The phenyl group is transferred to another metal catalyst, such as palladium, which then facilitates further reactions.
類似化合物との比較
Similar Compounds
- (2-ethoxy-5-methoxyphenyl)zinc bromide
- (2,4-diiso-butyloxyphenyl)zinc bromide
- (2-ethoxy-2-oxo-ethyl)zinc bromide
Uniqueness
(2-iso-butyloxy-5-methoxyphenyl)zinc bromide is unique due to its specific substituents, which provide distinct reactivity and stability compared to other organozinc compounds. Its iso-butyloxy and methoxy groups offer steric and electronic effects that influence its behavior in chemical reactions.
特性
分子式 |
C11H15BrO2Zn |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methoxy-4-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-9(2)8-13-11-6-4-10(12-3)5-7-11;;/h4-6,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
HBBPVSKLRCOIOW-UHFFFAOYSA-M |
正規SMILES |
CC(C)COC1=[C-]C=C(C=C1)OC.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890594.png)
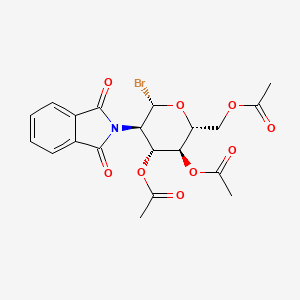
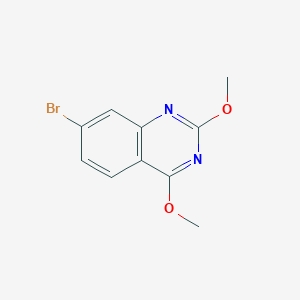
![(S)-2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoic acid](/img/structure/B14890619.png)
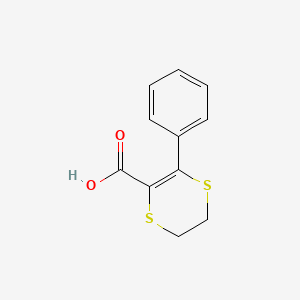
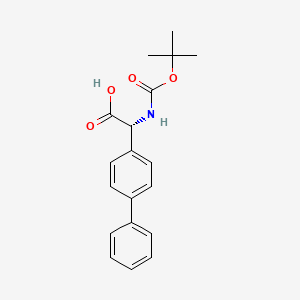
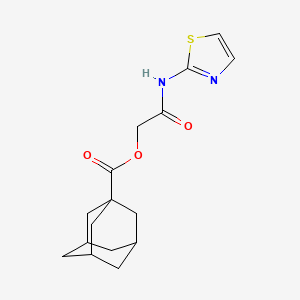
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14890631.png)
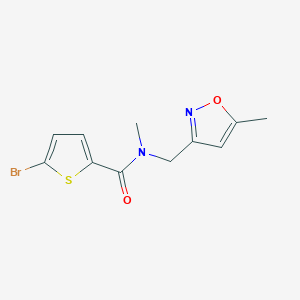
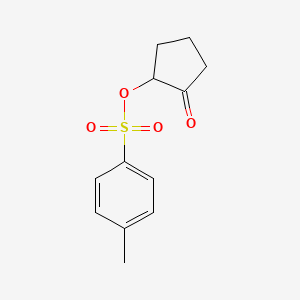
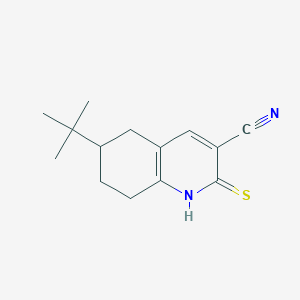
![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
